3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2-Methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidinones. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenes with formamide or formamidine acetate . Another approach includes the use of substituted pyrimidine-5-carbaldehydes in condensation reactions followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent.
Medicine: It has been evaluated for its antitumor and anti-inflammatory activities.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of tumor growth and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer activities.
Pyrido[2,3-d]pyrimidin-4(3H)-ones: These compounds also share a similar core structure and have been evaluated for their kinase inhibitory activities.
Uniqueness
What sets 3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one apart is its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the 2-methoxyethyl and phenyl groups can enhance its interaction with molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C15H14N2O2S |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N2O2S/c1-19-8-7-17-10-16-14-13(15(17)18)12(9-20-14)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
LKOURBWSYXDKCQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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